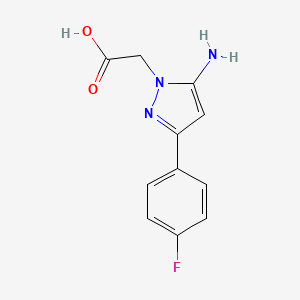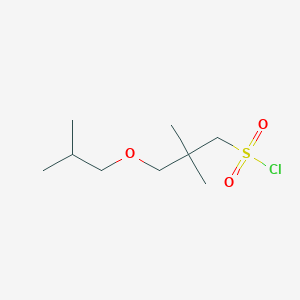
3-Isobutoxy-2,2-dimethylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. This particular compound is notable for its branched structure, which includes a sulfonyl chloride group attached to a propane backbone with additional methyl and propoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropane-1,3-diol and 2-methylpropyl alcohol.
Formation of Intermediate: The first step involves the reaction of 2,2-dimethylpropane-1,3-diol with a suitable sulfonylating agent, such as chlorosulfonic acid, to form an intermediate sulfonic ester.
Substitution Reaction: The intermediate sulfonic ester is then reacted with 2-methylpropyl alcohol under basic conditions to form the desired 2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of 2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, where its derivatives may exhibit biological activity.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups, which can enhance properties such as solubility and thermal stability.
Biochemistry: The compound is used in the study of enzyme mechanisms and protein modifications, where sulfonyl chloride groups can act as reactive intermediates.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues, such as lysine and cysteine, leading to the formation of sulfonamide or sulfonate ester linkages. These modifications can alter the activity and function of the target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene ring.
Uniqueness
2,2-Dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride is unique due to its branched structure and the presence of both methyl and propoxy substituents. This structural complexity can influence its reactivity and the properties of its derivatives, making it a valuable reagent in organic synthesis and various scientific applications.
Eigenschaften
Molekularformel |
C9H19ClO3S |
|---|---|
Molekulargewicht |
242.76 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-8(2)5-13-6-9(3,4)7-14(10,11)12/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
VPUHZLILEZUBQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCC(C)(C)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


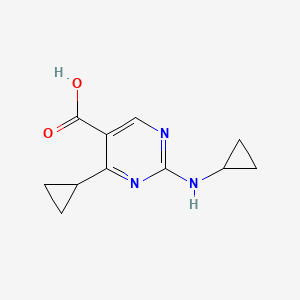
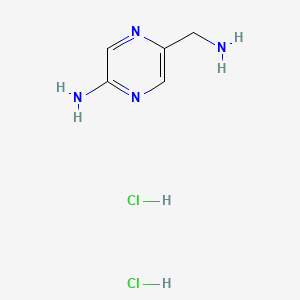

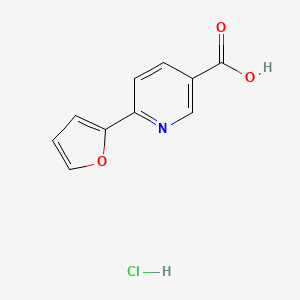
![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)
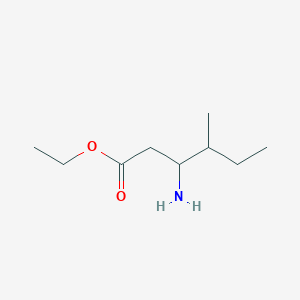
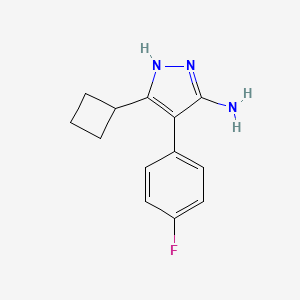
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

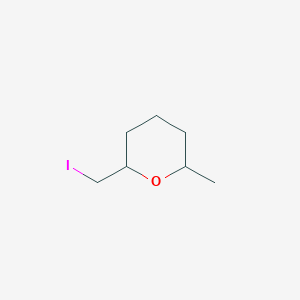
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)

